molecular formula C6H10BrClO B1266057 6-Bromohexanoyl chloride CAS No. 22809-37-6

6-Bromohexanoyl chloride

Cat. No.: B1266057
CAS No.: 22809-37-6
M. Wt: 213.5 g/mol
InChI Key: HBPVGJGBRWIVSX-UHFFFAOYSA-N
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Description

6-Bromohexanoyl chloride, also known as 6-Bromohexanoic acid chloride, is an organic compound with the molecular formula C6H10BrClO. It is a colorless to light yellow liquid that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a bromine atom and an acyl chloride group, making it a valuable reagent in various chemical reactions .

Biochemical Analysis

Biochemical Properties

6-Bromohexanoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various compounds. It interacts with enzymes and proteins through acylation reactions, where it transfers its acyl group to nucleophilic sites on biomolecules. This interaction is crucial in modifying the activity and function of enzymes and proteins. For instance, this compound has been used in the preparation of N-(6-bromohexanoyl)-α-methylbenzylamine, which is a derivative used in further biochemical studies .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. The acylation of proteins by this compound can lead to changes in their activity, stability, and interactions with other biomolecules. This can result in altered cell signaling and metabolic pathways, ultimately affecting cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It acts as an acylating agent, transferring its acyl group to nucleophilic sites on proteins and enzymes. This acylation can inhibit or activate enzymes, depending on the specific site and nature of the modification. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of moisture. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. High doses of this compound can be toxic, causing adverse effects such as tissue damage and inflammation. It is essential to determine the appropriate dosage to balance efficacy and safety in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by esterases and other enzymes that hydrolyze the acyl chloride group, leading to the formation of 6-Bromohexanoic acid and other metabolites. These metabolic transformations can affect the compound’s activity and distribution within the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. Its lipophilic nature allows it to cross cell membranes easily, facilitating its accumulation in specific cellular compartments. The compound can also bind to proteins, influencing its localization and activity within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, acylation by this compound can target proteins to membranes or other subcellular structures, affecting their function and interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromohexanoyl chloride can be synthesized through a multi-step reaction process. One common method involves the bromination of hexanoic acid to form 6-bromohexanoic acid, which is then converted to this compound using thionyl chloride. The reaction conditions typically involve heating and refluxing .

  • Bromination of Hexanoic Acid:
    • Reagents: Hexanoic acid, hydrobromic acid (HBr), sulfuric acid (H2SO4)
    • Conditions: Heating for 10 hours
  • Conversion to this compound:
    • Reagents: 6-Bromohexanoic acid, thionyl chloride (SOCl2)
    • Conditions: Room temperature for 1 hour, followed by reflux

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromohexanoyl chloride undergoes various types of chemical reactions, including:

  • Nucleophilic Substitution:
    • Common reagents: Amines, alcohols, thiols
    • Conditions: Room temperature or mild heating
    • Major products: Amides, esters, thioesters
  • Hydrolysis:
    • Reagents: Water
    • Conditions: Room temperature
    • Major products: 6-Bromohexanoic acid and hydrochloric acid
  • Reduction:
    • Reagents: Reducing agents like lithium aluminum hydride (LiAlH4)
    • Conditions: Room temperature or mild heating
    • Major products: 6-Bromohexanol

Scientific Research Applications

6-Bromohexanoyl chloride is used in various scientific research applications, including:

Comparison with Similar Compounds

6-Bromohexanoyl chloride can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

6-bromohexanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrClO/c7-5-3-1-2-4-6(8)9/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPVGJGBRWIVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)Cl)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066829
Record name Hexanoyl chloride, 6-bromo-
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Molecular Weight

213.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22809-37-6
Record name 6-Bromohexanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22809-37-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoyl chloride, 6-bromo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoyl chloride, 6-bromo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoyl chloride, 6-bromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromohexanoyl chloride
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Record name 6-BROMOHEXANOYL CHLORIDE
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Synthesis routes and methods

Procedure details

58.5 g of (0.3 moles) of 6 bromohexanoic acid and 85 ml of oxalyl chloride are placed in a 250-ml flask with a magnetic agitator. The mixture is agitated and 1 milliliter of dimethylformamide (DMF) is added.
[Compound]
Name
6
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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